Ketoprofen-13CD3 Methyl Ester is a labeled derivative of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. Its molecular formula is , and it has a molecular weight of approximately 272.32 g/mol. The compound features deuterium isotopes at specific positions in the ketoprofen structure, which enhances its utility in various analytical applications, particularly in pharmacokinetic studies and metabolic research. The presence of deuterium allows for improved detection and quantification in mass spectrometry due to its unique isotopic signature .
These reactions are significant for its application in synthesis and modification within laboratory settings .
As a derivative of ketoprofen, Ketoprofen-13CD3 Methyl Ester retains the biological activity associated with NSAIDs, primarily anti-inflammatory and analgesic effects. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. The incorporation of deuterium does not significantly alter these pharmacological properties but allows for enhanced tracking in metabolic studies .
The synthesis of Ketoprofen-13CD3 Methyl Ester typically involves:
These methods ensure high purity and yield of the labeled compound suitable for research applications .
Ketoprofen-13CD3 Methyl Ester is primarily utilized in scientific research, particularly in:
These applications underscore its importance in both pharmaceutical research and clinical studies .
Interaction studies involving Ketoprofen-13CD3 Methyl Ester focus on its metabolic pathways and interactions with enzymes such as cytochrome P450. These studies help elucidate how deuterated compounds behave differently from their non-deuterated counterparts, particularly concerning their half-lives and metabolic stability. Understanding these interactions is crucial for predicting drug behavior in clinical settings .
Several compounds share structural similarities with Ketoprofen-13CD3 Methyl Ester, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ketoprofen | Nonsteroidal anti-inflammatory drug without deuterium | |
| Ketoprofen Methyl Ester | Methyl ester form of ketoprofen | |
| Ibuprofen | Another NSAID with similar anti-inflammatory properties | |
| Naproxen | NSAID with a different chemical structure |
Ketoprofen-13CD3 Methyl Ester is unique due to its isotopic labeling with deuterium, which provides distinct advantages in analytical chemistry, particularly in enhancing sensitivity and specificity during mass spectrometric analysis. Unlike its non-deuterated counterparts, it allows researchers to trace metabolic pathways more accurately without interference from naturally occurring isotopes .
This detailed overview highlights the significance of Ketoprofen-13CD3 Methyl Ester within pharmacological research and its unique characteristics compared to similar compounds.
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and purity assessment of Ketoprofen-13CD3 Methyl Ester. The compound exhibits characteristic spectral features that confirm successful isotopic labeling and structural integrity [1].
The 1H nuclear magnetic resonance spectrum of Ketoprofen-13CD3 Methyl Ester, recorded in deuterated chloroform, demonstrates conformity to the expected structure with isotopic incorporation [1]. The aromatic proton region displays characteristic multiplet patterns between 7.3 and 7.8 parts per million, corresponding to the benzoyl and phenyl aromatic systems [2] [3]. The meta-substituted aromatic protons of the benzoylphenyl moiety exhibit distinct coupling patterns that are consistent with the three-bond coupling between adjacent aromatic carbons [4].
The aliphatic region reveals several diagnostically important signals. The chiral methine proton appears as a quartet between 3.6 and 3.8 parts per million, demonstrating characteristic coupling with the adjacent methyl group [2] [5]. The methyl ester proton resonance manifests as a singlet in the range of 3.7 to 3.9 parts per million, maintaining its expected chemical shift environment despite the presence of isotopic substitution [3] [6]. Notably, the deuterated methyl group at the chiral center does not contribute observable 1H nuclear magnetic resonance signals due to the replacement of protium with deuterium isotopes [1].
The successful deuterium incorporation is evidenced by the absence of the characteristic doublet that would typically appear around 1.5 parts per million for the methyl group adjacent to the chiral center [5]. This spectral feature confirms the effective isotopic substitution and validates the synthetic methodology employed [7] [8].
The 13C nuclear magnetic resonance spectrum provides comprehensive structural information regarding the carbon framework and isotopic labeling pattern of Ketoprofen-13CD3 Methyl Ester [1] [2]. The carbonyl carbon regions display the expected chemical shifts, with the benzoyl ketone carbon appearing between 196 and 198 parts per million, while the ester carbonyl carbon resonates in the range of 174 to 176 parts per million [3] [9].
The aromatic carbon signals cluster in the expected region between 127 and 132 parts per million, representing the substituted benzene rings [2] [6]. These signals demonstrate the anticipated multiplicities and coupling patterns consistent with the meta-disubstituted phenyl ring and the monosubstituted benzoyl phenyl ring [9].
The aliphatic region reveals critical information about the isotopic labeling pattern. The methyl ester carbon appears between 52 and 54 parts per million, while the chiral carbon exhibits its characteristic chemical shift between 45 and 47 parts per million [2] [5]. The 13C-labeled methyl carbon provides a distinctive signal between 18 and 22 parts per million, appearing as a significantly enhanced peak due to the isotopic enrichment [1] [10]. This enhanced signal serves as definitive evidence of successful carbon-13 incorporation and allows for quantitative assessment of isotopic purity [11].
Deuterium nuclear magnetic resonance spectroscopy provides direct evidence of deuterium incorporation at the methyl position adjacent to the chiral center [1] [12]. The deuterium spectrum exhibits characteristic features that distinguish it from conventional proton nuclear magnetic resonance, including broader linewidths and distinct chemical shift patterns [13].
The deuterated methyl group demonstrates successful isotopic substitution with high incorporation efficiency. The isotopic distribution analysis reveals that 98.54% of the compound contains the desired deuterium labeling pattern (d4 isotopolog), with minimal amounts of lower deuteration states [1]. This exceptional isotopic purity ensures reliable analytical performance in applications requiring isotopic internal standards [14] [15].
The deuterium nuclear magnetic resonance chemical shift appears in the expected aliphatic region, confirming the successful incorporation at the intended molecular position [12]. The signal intensity correlates with the degree of deuterium substitution, providing quantitative information about the labeling efficiency [13].
Mass spectrometry analysis of Ketoprofen-13CD3 Methyl Ester reveals characteristic isotopic distribution patterns and fragmentation behaviors that confirm structural identity and isotopic incorporation [1] [14].
The electron ionization mass spectrum exhibits the molecular ion peak at mass-to-charge ratio 272, representing a mass increase of 4 atomic mass units compared to the unlabeled ketoprofen methyl ester (268 atomic mass units) [1] [11]. This mass shift directly reflects the incorporation of one carbon-13 isotope and three deuterium atoms [16].
The fragmentation pattern demonstrates characteristic losses that are consistent with the ketoprofen structure [14] [17]. Primary fragmentation involves loss of the methyl ester group (mass 31), producing a prominent fragment ion at mass-to-charge ratio 241 [18]. Secondary fragmentation includes loss of the carboxyl functionality and subsequent rearrangements typical of aromatic ketone systems [19].
The isotopic labeling influences fragmentation pathways by providing traceable mass signatures for specific molecular fragments [10] [13]. The deuterated methyl group contributes to distinctive fragmentation patterns that facilitate structural confirmation and enable sophisticated mechanistic studies [20].
The isotopic distribution profile provides quantitative assessment of labeling efficiency and purity [1] [10]. Analysis reveals the following distribution: d0 = 0.33%, d1 = 0.21%, d2 = 0.07%, d3 = 0.85%, and d4 = 98.54% [1]. This distribution pattern indicates exceptional isotopic incorporation with minimal contamination from unlabeled or partially labeled species.
The predominant d4 isotopolog confirms successful incorporation of all intended isotopic labels [11]. The minor populations of lower isotopologs likely result from isotopic exchange processes during synthesis or analysis, representing acceptable levels for analytical applications [10] [16].
The isotopic purity of 99.3% demonstrates the high quality of the synthetic methodology and purification procedures employed [1]. This level of isotopic enrichment ensures reliable performance in analytical applications requiring isotopic internal standards [15] [16].
Infrared spectroscopy provides valuable information about functional group characteristics and molecular interactions in Ketoprofen-13CD3 Methyl Ester [21] [22]. The spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups while revealing subtle effects of isotopic substitution.
The carbonyl stretching region displays two distinct absorptions corresponding to the ketone and ester functionalities [21] [23]. The benzoyl ketone carbonyl appears at approximately 1680 wavenumbers, while the ester carbonyl absorption occurs near 1740 wavenumbers [24]. These frequencies remain largely unaffected by the isotopic labeling at the remote methyl position.
The aromatic carbon-hydrogen stretching vibrations manifest in the region between 3000 and 3100 wavenumbers, confirming the presence of the substituted benzene rings [22] [24]. The aliphatic carbon-hydrogen stretching absorptions appear between 2800 and 3000 wavenumbers, with subtle modifications resulting from deuterium substitution [12].
The carbon-deuterium stretching vibrations provide direct evidence of isotopic incorporation [12]. These absorptions appear at lower frequencies compared to corresponding carbon-hydrogen bonds due to the increased mass of deuterium [13]. The carbon-deuterium stretching typically manifests between 2100 and 2300 wavenumbers, providing diagnostic evidence of successful deuteration.
Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of Ketoprofen-13CD3 Methyl Ester, which remain essentially unchanged compared to the unlabeled compound [25] [26]. The spectrum exhibits characteristic absorption maxima that reflect the aromatic chromophore systems present in the molecule.
The primary absorption maximum occurs at approximately 255 nanometers, corresponding to the extended conjugation between the benzoyl ketone and the aromatic ring system [27] [25]. This absorption band demonstrates high extinction coefficient values typical of aromatic ketone chromophores [28] [26].
Additional absorption features appear in the shorter wavelength region, reflecting transitions within the individual aromatic ring systems [29] [26]. These absorptions provide information about the electronic structure and can be utilized for quantitative analysis applications [25].
Single crystal X-ray diffraction analysis provides definitive structural information for Ketoprofen-13CD3 Methyl Ester, although specific crystallographic data for this isotopically labeled variant requires comparison with related ketoprofen crystal structures [30] [31] [23].
The crystallographic analysis of ketoprofen derivatives reveals characteristic structural features including the relative orientation of the aromatic rings and the conformation of the propionic acid side chain [30] [32]. The crystal packing demonstrates intermolecular interactions typical of carboxylic acid derivatives, including hydrogen bonding networks [21] [23].
The space group determination indicates the crystallographic symmetry elements present in the crystal lattice [31] [23]. Unit cell parameters provide quantitative information about the molecular packing efficiency and intermolecular distances [30] [32]. These parameters are expected to remain essentially unchanged for the isotopically labeled compound due to the minimal structural perturbation caused by isotopic substitution.
Thermal parameters from crystallographic refinement provide information about molecular motion and disorder within the crystal lattice [23] [32]. The isotopic substitution may result in subtle modifications to thermal motion due to the mass differences between isotopes, although these effects are typically within experimental uncertainty [33] [30].